molecular formula C19H17BrN6O B11135971 N-[2-(6-bromo-1H-indol-1-yl)ethyl]-4-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-4-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide

Cat. No.: B11135971
M. Wt: 425.3 g/mol
InChI Key: VHWQIZRYVCHVQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-4-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide is a synthetic small molecule characterized by two key structural motifs: a 6-bromoindole moiety and a 5-methyltetrazole group linked via a benzamide-ethyl spacer. The bromoindole subunit is known for its role in modulating biological activity, particularly in kinase inhibition and receptor binding, while the tetrazole group enhances metabolic stability and serves as a bioisostere for carboxylic acids .

Properties

Molecular Formula

C19H17BrN6O

Molecular Weight

425.3 g/mol

IUPAC Name

N-[2-(6-bromoindol-1-yl)ethyl]-4-(5-methyltetrazol-1-yl)benzamide

InChI

InChI=1S/C19H17BrN6O/c1-13-22-23-24-26(13)17-6-3-15(4-7-17)19(27)21-9-11-25-10-8-14-2-5-16(20)12-18(14)25/h2-8,10,12H,9,11H2,1H3,(H,21,27)

InChI Key

VHWQIZRYVCHVQB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=C(C=C2)C(=O)NCCN3C=CC4=C3C=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-4-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for such complex organic compounds often involve optimization of the above synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-4-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide can undergo various chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Anticancer Potential

Research indicates that N-[2-(6-bromo-1H-indol-1-yl)ethyl]-4-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide exhibits significant cytotoxicity against various cancer cell lines. Preliminary studies suggest its potential as an anticancer agent due to:

  • Inhibition of tumor cell proliferation : The compound has shown promising results in reducing the viability of cancer cells in vitro.
  • Mechanism of action : Interaction studies suggest that it may influence signaling pathways related to cell growth and apoptosis.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. It demonstrates:

  • Broad-spectrum activity : Effective against both bacterial and fungal strains.
  • Potential for drug development : Its unique structure may lead to the discovery of new antimicrobial agents.

Neurological Applications

The indole moiety is known for its interaction with serotonin receptors, which are crucial in mood regulation and cognitive functions. Research indicates:

  • Potential treatment for neurological disorders : The compound may have applications in treating conditions such as depression or anxiety by modulating neurotransmitter systems.

Enzyme Inhibition

This compound has shown promise as an inhibitor of specific enzymes involved in disease pathways:

  • Cystathionine γ-synthase inhibition : This could have implications in metabolic disorders and inflammation.

Synthesis and Modification

The synthesis of this compound typically involves multi-step chemical reactions that allow for modifications to enhance its biological activity. Key steps include:

  • Formation of the indole structure through bromination.
  • Coupling reactions with tetrazole derivatives to form the final product.
  • Chemical modifications to optimize pharmacokinetic properties and target specificity.

Mechanism of Action

The mechanism of action of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-4-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to analogs described in the literature. Below is a detailed analysis:

Core Structural Features
Compound Name Molecular Weight Key Functional Groups Substituents/Modifications
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-4-(5-methyl-1H-tetraazol-1-yl)benzamide (Target) ~463.3 g/mol Bromoindole, tetrazole, benzamide 6-Br on indole; 5-Me on tetrazole
N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (Compound 6, ) 348.4 g/mol Isoxazole, thiadiazole, benzamide Phenyl on thiadiazole; isoxazole linkage
2-(6-bromo-1H-indol-1-yl)-N-(1,3-thiazol-2-yl)acetamide () 336.2 g/mol Bromoindole, thiazole, acetamide Acetamide spacer; thiazole linkage
N-[5-(5-acetyl-6-methyl-pyridin-2-yl)-3-phenyl-thiadiazol-2-ylidene]-benzamide (Compound 8a, ) 414.5 g/mol Pyridine, thiadiazole, benzamide Acetyl and methyl groups on pyridine

Key Observations :

Heterocyclic Replacements: The target compound’s tetrazole group distinguishes it from analogs with thiadiazole (Compound 6) or thiazole () moieties.

Substituent Effects : The 6-bromoindole in the target compound contrasts with phenyl-substituted thiadiazoles (Compound 6) or acetylpyridine derivatives (Compound 8a). Bromine’s electron-withdrawing nature may influence binding affinity in biological targets, as seen in kinase inhibitors .

Spacer Flexibility : The ethyl spacer in the target compound provides conformational flexibility compared to rigid acetamide () or fused-ring systems (Compound 8a). This could affect molecular docking and solubility.

Pharmacological Potential

While direct activity data for the target compound are unavailable, insights can be drawn from related structures:

  • Antimicrobial Activity : Thiadiazole-benzamide hybrids (e.g., Compound 6) show moderate activity against Gram-positive bacteria, attributed to membrane disruption .
  • Anticancer Potential: Bromoindole derivatives (e.g., ) inhibit tubulin polymerization, suggesting the target compound may share similar mechanisms .

Biological Activity

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-4-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, interaction studies, and relevant case studies.

Compound Structure and Properties

The molecular formula of this compound is C19H17BrN6O, with a molecular weight of approximately 445.7 g/mol. Its unique features include an indole moiety, a benzamide core, and a tetrazole ring, which contribute to its diverse chemical reactivity and biological activity .

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit antimicrobial properties. For instance, derivatives of thiazole and indole have shown activity against various bacterial and fungal strains. The presence of electron-withdrawing or electron-donating groups on the aromatic rings can significantly influence antimicrobial efficacy .

Table 1: Antimicrobial Activity Comparison

CompoundTarget OrganismMIC (mM)
Compound AC. albicans3.92
Compound BA. niger4.01
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamideTBDTBD

Antitumor Activity

The compound has potential antitumor properties due to the presence of the tetrazole ring, which is known to interact with various biological targets involved in cancer progression. Structure–activity relationship (SAR) studies suggest that modifications in the indole and benzamide portions can enhance cytotoxicity against specific cancer cell lines .

Table 2: Cytotoxicity Data

CompoundCell LineIC50 (µg/mL)
Compound CJurkat (Bcl-2)1.61 ± 0.92
Compound DA431 (epidermoid carcinoma)1.98 ± 0.22
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamideTBDTBD

Synthesis and Interaction Studies

The synthesis of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves multi-step reactions that introduce the bromine and tetrazole functionalities onto the indole and benzamide framework. Techniques such as molecular docking and surface plasmon resonance are employed to study its binding affinities to biological targets .

Case Studies

Recent studies have explored the interactions of this compound with specific enzymes and receptors that are crucial in disease pathways:

  • Enzyme Inhibition : Inhibition studies have shown that the compound can effectively bind to glucosamine synthase, a target for antimicrobial agents.
  • Cell Viability Assays : Various assays have demonstrated that modifications in the compound's structure can lead to enhanced cell viability against cancerous cells compared to standard chemotherapeutic agents.

Q & A

Q. What is the recommended synthetic route for preparing N-[2-(6-bromo-1H-indol-1-yl)ethyl]-4-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide?

Methodological Answer: The compound can be synthesized via a multi-step approach:

  • Step 1: React 6-bromoindole with ethylenediamine under nucleophilic substitution conditions to introduce the ethylamine side chain at the indole N1 position.
  • Step 2: Prepare the benzamide fragment by coupling 4-(5-methyltetrazol-1-yl)benzoic acid with the indole-ethylamine intermediate using carbodiimide crosslinkers (e.g., EDC/HOBt) in anhydrous DMF.
  • Step 3: Purify the product via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity by HPLC (C18 column, acetonitrile/water mobile phase).
    Reference: Similar amide bond formation and purification strategies are validated in the synthesis of nitazoxanide derivatives .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

Methodological Answer: A combination of spectroscopic and analytical methods is essential:

  • 1H/13C NMR: Use DMSO-d6 as the solvent to resolve proton environments (e.g., indole NH, tetrazole CH3) and carbon frameworks. Compare experimental shifts with predicted spectra from computational tools like ACD/Labs.
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks ([M+H]+) with <2 ppm mass error.
  • Elemental Analysis: Validate empirical formula (e.g., %C, %H, %N) against theoretical values.
  • X-ray Crystallography (if crystalline): Resolve bond lengths/angles, particularly for the tetrazole-benzamide linkage.
    Reference: Multi-technique validation is demonstrated in benzimidazole-triazole hybrids .

Q. How can researchers perform initial biological activity screening for this compound?

Methodological Answer:

  • Enzyme Inhibition Assays: Test against PFOR (pyruvate:ferredoxin oxidoreductase), a target for anaerobic pathogens, using spectrophotometric NADH oxidation assays at 340 nm. Include nitazoxanide as a positive control .
  • Cytotoxicity Profiling: Use MTT assays on mammalian cell lines (e.g., HEK293) to assess IC50 values.
  • Microbial Growth Inhibition: Screen against Clostridium difficile or Giardia lamblia in anaerobic cultures, monitoring optical density (OD600) over 48 hours.
    Reference: Similar protocols are applied in nitrothiazole derivative studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the benzamide coupling step?

Methodological Answer:

  • Design of Experiments (DoE): Use a fractional factorial design to evaluate variables: solvent (DMF vs. THF), temperature (0–25°C), and stoichiometry (1.2–2.0 eq acylating agent).
  • In-line Monitoring: Employ flow chemistry systems with FTIR or UV-Vis probes to track reaction progress and identify intermediates.
  • Catalyst Screening: Test Lewis acids (e.g., ZnCl2) or organocatalysts (DMAP) to accelerate amide bond formation.
    Reference: Flow chemistry and DoE principles are detailed in diphenyldiazomethane synthesis .

Q. How should researchers resolve contradictions between computational predictions and experimental NMR data?

Methodological Answer:

  • Dynamic NMR Studies: Perform variable-temperature 1H NMR (e.g., 25–80°C) to detect conformational exchange broadening in flexible regions (e.g., ethyl linker).
  • DFT Calculations: Optimize molecular geometry using Gaussian09 at the B3LYP/6-311+G(d,p) level and simulate NMR shifts with GIAO method. Compare with experimental data to identify rotameric states.
  • 2D NMR (COSY, HSQC): Resolve overlapping signals and assign stereoelectronic effects (e.g., tetrazole ring current).
    Reference: Structural validation strategies are exemplified in triazole-thiazole hybrids .

Q. What methodologies are suitable for studying this compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model binding poses in PFOR’s active site. Parameterize the tetrazole moiety with RESP charges and validate with MD simulations (AMBER force field).
  • Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and thermodynamics (ΔH, ΔS) in PBS buffer (pH 7.4).
  • Cryo-EM (for large complexes): Resolve compound-enzyme interactions at near-atomic resolution under anaerobic conditions.
    Reference: Docking and enzyme inhibition analysis are validated in benzodiazepine derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.